![molecular formula C9H11N3O B11913706 7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-amine](/img/structure/B11913706.png)
7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable subject of study for researchers aiming to develop new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylpyrazole with a methoxy-substituted pyridine derivative. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.
Comparison with Similar Compounds
Pyrazolo[1,5-A]pyrimidines: Known for their anticancer and anti-inflammatory properties.
Pyrazolo[3,4-D]pyrimidines: Studied for their kinase inhibitory activity.
Pyrazolo[4,3-E][1,2,4]triazines: Investigated for their potential as antiviral agents.
Uniqueness: 7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-amine stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy group at the 7-position and the methyl group at the 2-position can enhance its binding affinity to certain targets and improve its pharmacokinetic properties.
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
7-methoxy-2-methylpyrazolo[1,5-a]pyridin-4-amine |
InChI |
InChI=1S/C9H11N3O/c1-6-5-8-7(10)3-4-9(13-2)12(8)11-6/h3-5H,10H2,1-2H3 |
InChI Key |
AVXDXUHKIMZZHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC=C(C2=C1)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


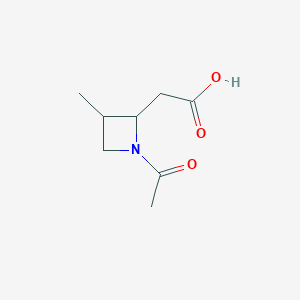
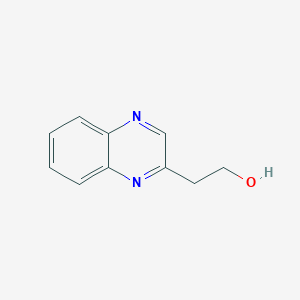
![6,8-Dihydrofuro[3,4-g]quinoxaline](/img/structure/B11913633.png)
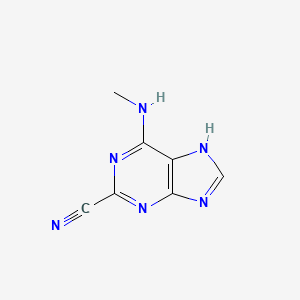
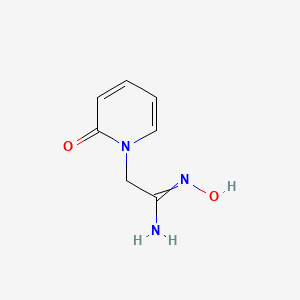
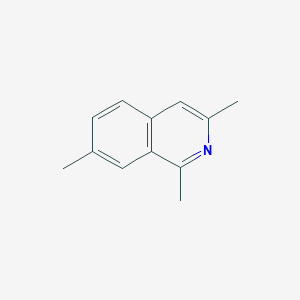

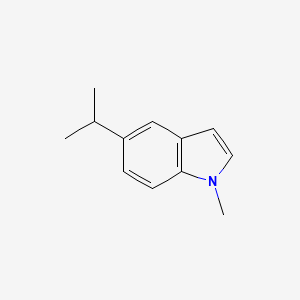
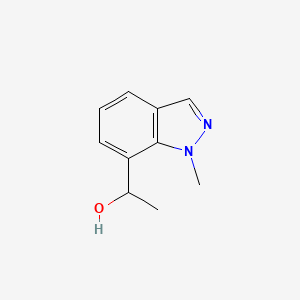

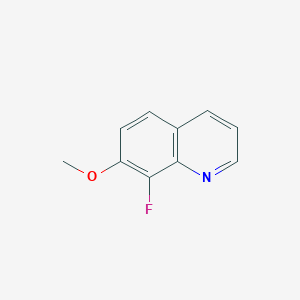

![Furo[3,4-b]quinoxaline](/img/structure/B11913692.png)

